

# Spectroscopic Profile of D-Leucinol: A Technical Guide

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## Compound of Interest

Compound Name: *D-Leucinol*

Cat. No.: *B126090*

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This guide provides a detailed overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **D-Leucinol**, also known as (R)-(-)-2-Amino-4-methyl-1-pentanol. The information is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource for the characterization of this chiral amino alcohol.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following tables summarize the  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **D-Leucinol**. As **D-Leucinol** and its enantiomer, L-Leucinol, are mirror images, their NMR spectra are identical in terms of chemical shifts and coupling constants in a non-chiral solvent. The data presented here is for L(+)-Leucinol and is therefore directly applicable to **D-Leucinol**.

### $^1\text{H}$ NMR Spectroscopic Data

The  $^1\text{H}$  NMR spectrum of Leucinol provides information on the number of different types of protons and their connectivity.

Table 1:  $^1\text{H}$  NMR Data for Leucinol

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
3.54	dd	J = 10.4, 3.8	H on C1
3.24	dd	J = 10.4, 7.6	H on C1
2.90	m	-	H on C2
1.67	m	J = 6.5, 6.3	H on C4
1.18	t	-	H on C3
0.93	d	J = 6.5	CH <sub>3</sub> on C4
0.90	d	J = 6.3	CH <sub>3</sub> on C4

Note: Data corresponds to L(+)-Leucinol.[\[1\]](#)

## <sup>13</sup>C NMR Spectroscopic Data

The <sup>13</sup>C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.

Table 2: <sup>13</sup>C NMR Data for Leucinol

Chemical Shift ( $\delta$ ) ppm	Assignment
~67	C1 (CH <sub>2</sub> OH)
~54	C2 (CHNH <sub>2</sub> )
~43	C3 (CH <sub>2</sub> )
~25	C4 (CH)
~23	C5 (CH <sub>3</sub> )
~22	C6 (CH <sub>3</sub> )

Note: The chemical shifts are estimated based on typical values for amino alcohols as a specific peak list was not available in the search results.

## Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of **D-Leucinol** is characterized by the presence of O-H and N-H stretching vibrations from the alcohol and amine groups, respectively.

Table 3: Characteristic IR Absorption Bands for **D-Leucinol**

Wavenumber (cm <sup>-1</sup> )	Vibration	Functional Group	Intensity
3550 - 3200	O-H Stretch	Alcohol	Strong, Broad
3500 - 3300	N-H Stretch	Primary Amine	Medium (two bands)
2960 - 2850	C-H Stretch	Alkane	Strong
1650 - 1580	N-H Bend	Primary Amine	Medium
1470 - 1430	C-H Bend	Alkane	Medium
1350 - 1250	C-N Stretch	Aliphatic Amine	Medium-Weak
1260 - 1000	C-O Stretch	Primary Alcohol	Strong

Note: These are characteristic frequency ranges for the functional groups present in **D-Leucinol**.

## Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra of amino alcohols like **D-Leucinol**.

### NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of **D-Leucinol** in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>, or deuterium oxide, D<sub>2</sub>O) in a standard 5 mm NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.

- Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker Avance III HD 400 MHz or equivalent.
- $^1\text{H}$  NMR Acquisition:
  - Tune and shim the probe for the specific sample.
  - Acquire a one-dimensional  $^1\text{H}$  NMR spectrum using a standard pulse-acquire sequence.
  - Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).
  - Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
  - Process the free induction decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.
  - Phase and baseline correct the spectrum.
  - Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
  - Integrate the signals and determine the multiplicities and coupling constants.
- $^{13}\text{C}$  NMR Acquisition:
  - Switch the probe to the  $^{13}\text{C}$  nucleus frequency.
  - Acquire a one-dimensional  $^{13}\text{C}$  NMR spectrum with proton decoupling.
  - Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-220 ppm).
  - Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of  $^{13}\text{C}$ .
  - Process the FID similarly to the  $^1\text{H}$  spectrum.
  - Calibrate the chemical shift scale to the solvent peak or TMS.

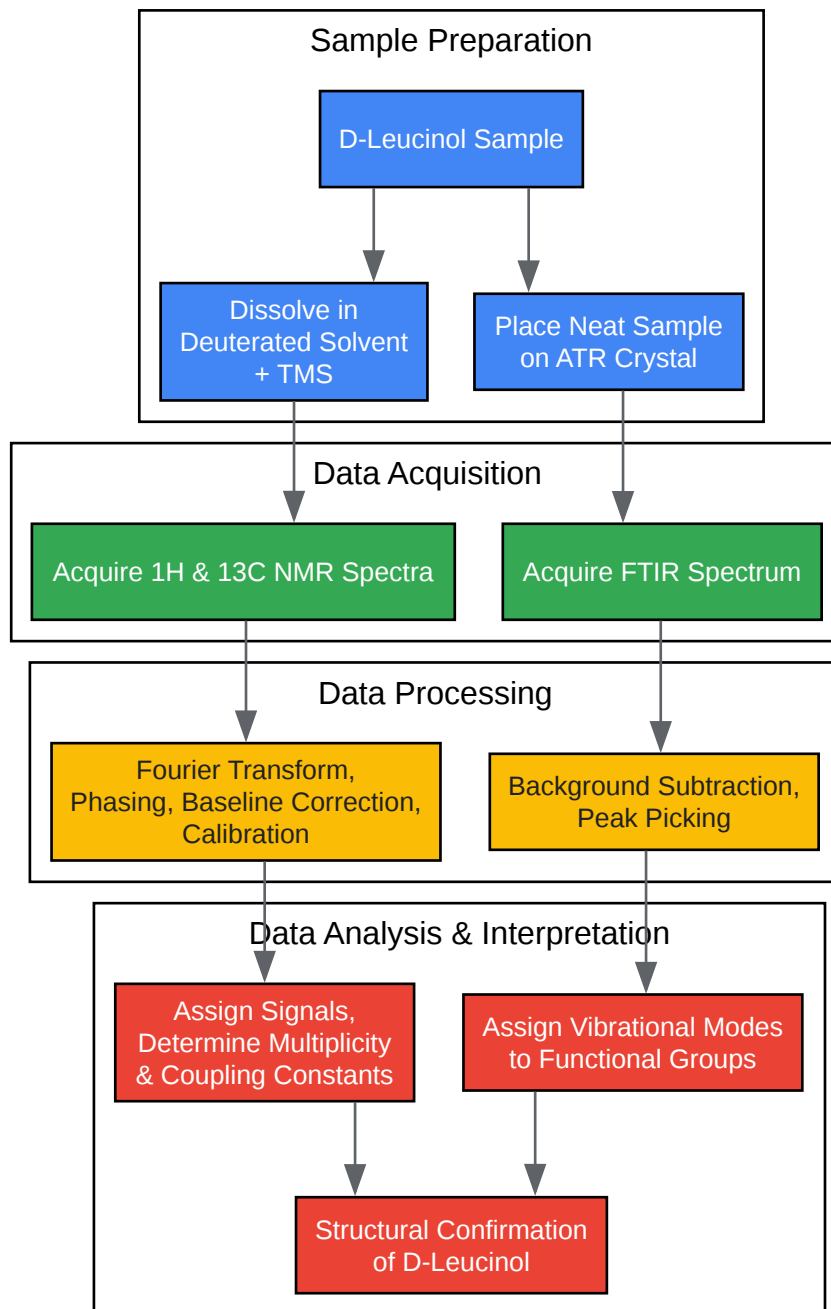
## IR Spectroscopy Protocol (ATR-FTIR)

- Sample Preparation: As **D-Leucinol** is a liquid or low-melting solid at room temperature, the Attenuated Total Reflectance (ATR) technique is highly suitable. Place a small drop of the neat **D-Leucinol** sample directly onto the ATR crystal (e.g., diamond or zinc selenide).
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR, equipped with an ATR accessory.
- Data Acquisition:
  - Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
  - Lower the ATR press to ensure good contact between the sample and the crystal.
  - Acquire the sample spectrum over the desired range (e.g., 4000-400  $\text{cm}^{-1}$ ).
  - Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
- Data Analysis:
  - Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.
  - Compare the obtained spectrum with reference spectra if available.

## Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an amino alcohol such as **D-Leucinol**.

## Workflow for Spectroscopic Analysis of D-Leucinol



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Caption: Workflow for the spectroscopic analysis of **D-Leucinol**.

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## References

- 1. L-Leucinol | C<sub>6</sub>H<sub>15</sub>NO | CID 111307 - PubChem [pubchem.ncbi.nlm.nih.gov]
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